molecular formula C11H17N4O7P B1206274 2'-Deoxycoformycin 5'-phosphate CAS No. 72490-67-6

2'-Deoxycoformycin 5'-phosphate

Cat. No.: B1206274
CAS No.: 72490-67-6
M. Wt: 348.25 g/mol
InChI Key: NZYBWACXTRESTQ-JQCXWYLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxycoformycin 5'-phosphate is a recognized and potent inhibitor of the enzyme adenylate deaminase . This compound is the 5'-phosphate derivative of pentostatin (2'-deoxycoformycin), which is a well-characterized, potent transition-state inhibitor of the enzyme adenosine deaminase (ADA) . The parent compound, pentostatin, exerts its primary research effects by inhibiting ADA, leading to an accumulation of deoxyadenosine triphosphate (dATP) within cells. Elevated intracellular dATP can block DNA synthesis through the inhibition of ribonucleotide reductase, which may result in cytotoxicity . This mechanism is of significant interest in immunological and oncological research, particularly in the study of lymphocytic malignancies. This compound is supplied for laboratory research applications only. This product is labeled "For Research Use Only (RUO)" and is strictly not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

72490-67-6

Molecular Formula

C11H17N4O7P

Molecular Weight

348.25 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[(8R)-8-hydroxy-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-3-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C11H17N4O7P/c16-6-1-9(22-8(6)3-21-23(18,19)20)15-5-14-10-7(17)2-12-4-13-11(10)15/h4-9,16-17H,1-3H2,(H,12,13)(H2,18,19,20)/t6-,7+,8+,9+/m0/s1

InChI Key

NZYBWACXTRESTQ-JQCXWYLXSA-N

SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)COP(=O)(O)O)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC[C@H]3O)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C2NC=NCC3O)COP(=O)(O)O)O

Synonyms

2'-deoxycoformycin 5'-phosphate

Origin of Product

United States

Cellular and Molecular Effects of 2 Deoxycoformycin 5 Phosphate in Research Models

Effects on DNA Synthesis and Repair Mechanisms

The impact of 2'-Deoxycoformycin (B8070352) 5'-phosphate on DNA synthesis is primarily understood through the broader mechanism of its parent compound. The inhibition of adenosine (B11128) deaminase (ADA) by 2'-Deoxycoformycin leads to an accumulation of deoxyadenosine (B7792050), which is subsequently phosphorylated to deoxyadenosine triphosphate (dATP). This elevation of dATP levels is a key factor in the disruption of DNA synthesis.

In human leukemic T-cells, the combination of 2'-Deoxycoformycin and deoxyadenosine has been shown to completely inhibit DNA synthesis. nih.gov This effect is attributed to the significant rise in intracellular dATP concentrations, which in turn leads to a reduction in adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) pools. nih.gov The imbalance in deoxynucleotide pools is a well-established mechanism for the inhibition of DNA replication.

Induction of Apoptosis in Lymphoid and Malignant Cells

The cytotoxic effects of 2'-Deoxycoformycin are particularly pronounced in lymphoid cells and are mediated through the induction of apoptosis, or programmed cell death. This process is also intrinsically linked to the accumulation of dATP. The elevated levels of dATP are thought to be a primary trigger for the apoptotic cascade in these sensitive cell types.

While the parent compound, pentostatin (B1679546), was found to have no direct toxicity to some tumor cells in vitro, its ability to induce apoptosis becomes evident in the context of cellular metabolism. nih.gov The mechanism is believed to involve the activation of caspase cascades, which are the central executioners of apoptosis. The accumulation of dATP can act as a signal for the activation of these proteolytic enzymes, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Modulation of Purine (B94841) Metabolite Concentrations within Cells

The most direct and well-documented effect of 2'-Deoxycoformycin, and by extension its phosphorylated metabolites, is the profound alteration of intracellular purine metabolite concentrations. Following the inhibition of ADA, a surge in deoxyadenosine levels is observed. This is particularly notable in the spleen and thymus of mice treated with the compound. nih.gov

This excess deoxyadenosine is readily phosphorylated, leading to a significant increase in dATP concentrations within cells, especially in erythrocytes and thymocytes. nih.govnih.gov This accumulation of dATP is often accompanied by a corresponding depletion of other essential purine nucleotides, such as ATP. nih.gov

Metabolite Observed Change in Research Models Affected Cell/Tissue Types Reference
DeoxyadenosineMarked IncreaseSpleen, Thymus, Serum nih.gov
dATPMarked IncreaseErythrocytes, Thymocytes nih.govnih.gov
ATPDepletionErythrocytes (in toxicity) nih.gov
GTPReductionLeukemic T-cells nih.gov
S-adenosylhomocysteineModerate or No IncreaseVarious Tissues nih.gov

Immunomodulatory Properties (Research Context, not clinical)

In a research setting, the immunomodulatory properties of 2'-Deoxycoformycin are a direct consequence of its effects on lymphocytes. The compound has been shown to be lymphocytopenic, causing a reduction in the number of lymphocytes. nih.gov This effect is attributed to the selective toxicity of the compound towards these cells, which have high levels of adenosine deaminase.

Studies in mice have demonstrated that treatment with a related compound, coformycin (B1669288), leads to a reduced response of spleen leucocytes and thymocytes to mitogens like concanavalin (B7782731) A. nih.gov This indicates a suppression of lymphocyte activation and proliferation. More recently, it has been proposed that pentostatin can act as an immunotherapeutic agent by indirectly triggering Toll-like receptor 3 (TLR3) signaling, which can enhance immune infiltration into tumors. nih.gov This suggests a more complex immunomodulatory role than simple lymphocyte depletion.

Impact on Specific Cell Lines and Primary Cell Cultures (e.g., T-cells, B-cells, tumor cell lines)

The cytotoxic effects of 2'-Deoxycoformycin are not uniform across all cell types, with lymphoid cells, particularly T-cells, showing marked sensitivity.

T-cells: Human leukemic T-cells are highly susceptible to the inhibitory effects of 2'-Deoxycoformycin on DNA synthesis. nih.gov In hepatosplenic γδ+ T-cell lymphoma models, 2'-Deoxycoformycin in the presence of deoxyadenosine displayed a selective and early cytotoxic effect on the γδ+ tumor T-cells, with a greater than 90% reduction in viable tumor cells after 48 hours. nih.gov In contrast, the number of normal αβ+ T-cells was only modestly reduced. nih.gov

B-cells: While T-cells are often highlighted as the primary target, research has shown that B-cell lines of malignant origin can also accumulate high levels of dATP from deoxyadenosine when ADA is inhibited. nih.gov

Tumor Cell Lines: The efficacy of 2'-Deoxycoformycin has been explored in various hematologic malignancies. It has shown activity in hairy cell leukemia, chronic lymphocytic leukemia, prolymphocytic leukemia, and mycosis fungoides. taylorfrancis.com The sensitivity of these different cell types is likely related to their relative activities of enzymes involved in purine metabolism, such as adenosine deaminase and kinases that phosphorylate deoxyadenosine.

Cell Type Observed Effect Key Findings Reference
Human Leukemic T-cellsInhibition of DNA synthesisComplete inhibition in the presence of deoxyadenosine. nih.gov
Hepatosplenic γδ+ T-cell LymphomaSelective Cytotoxicity>90% reduction in viable tumor cells. nih.gov
Malignant B-cell LinesAccumulation of dATPCapable of accumulating high levels of dATP. nih.gov
Hairy Cell LeukemiaHigh SensitivityA primary indication for the parent drug. taylorfrancis.com

Preclinical Research Investigations and Biological Implications

In Vitro Efficacy Studies

In vitro studies have been fundamental in elucidating the cellular and molecular mechanisms of action of 2'-Deoxycoformycin (B8070352) 5'-phosphate, revealing its effects on cancer cell proliferation, its potential for synergistic combinations, and its profound impact on cellular metabolic pathways.

2'-Deoxycoformycin, as a potent inhibitor of adenosine (B11128) deaminase (ADA), demonstrates significant antiproliferative effects, particularly against lymphoid malignancies. Its cytotoxicity is primarily mediated by the intracellular accumulation of deoxyadenosine (B7792050), which, in the absence of ADA activity, is phosphorylated to deoxyadenosine triphosphate (dATP). This accumulation of dATP is toxic to lymphocytes and inhibits cell proliferation.

The compound's efficacy has been extensively evaluated in various cancer cell lines. In cultured mouse L1210 leukemia cells, 2'-Deoxycoformycin in combination with adenosine analogs has shown considerable cytotoxicity. nih.gov For instance, combinations with agents like 3'-deoxyadenosine or xylosyladenine were highly effective in inhibiting the proliferation of L1210 cells. nih.gov The primary mechanism behind this inhibition is the disruption of macromolecular synthesis and the depletion of cellular ATP pools. nih.gov Studies on human T-lymphoblastic cell lines, such as CCRF-CEM, have shown a significant and linear accumulation of dATP when incubated with 2'-Deoxycoformycin and deoxyadenosine, leading to cytotoxic effects. nih.gov

Cell LineCompound CombinationObserved EffectReference
Mouse L1210 Leukemia2'-Deoxycoformycin + 3'-deoxyadenosineHigh cytotoxicity and inhibition of proliferation. nih.gov
Mouse L1210 Leukemia2'-Deoxycoformycin + xylosyladenineHigh cytotoxicity and inhibition of proliferation. nih.gov
Mouse L1210 Leukemia2'-Deoxycoformycin + arabinosyladenine (araA)Moderate cytotoxicity. nih.gov
Human CCRF-CEM (T-lymphoblastic)2'-Deoxycoformycin + 2'-deoxyadenosine (B1664071)Linear accumulation of dATP exceeding control ATP concentration by 6 hours, leading to cytotoxicity. nih.gov

A significant area of preclinical research has been the investigation of 2'-Deoxycoformycin's ability to enhance the efficacy of other chemotherapeutic agents, particularly other nucleoside analogs that are susceptible to deamination. By inhibiting adenosine deaminase, 2'-Deoxycoformycin prevents the breakdown of these analogs, thereby increasing their intracellular concentration and therapeutic effect.

Research has demonstrated synergistic cytotoxicity when 2'-Deoxycoformycin is combined with various nucleoside analogs. For example, its combination with arabinosyladenine (araA) has been shown to be more effective against L1210 leukemia cells than either agent alone. nih.gov The rationale is that araA is a substrate for ADA, and its degradation is prevented by 2'-Deoxycoformycin. Similarly, synergistic effects have been observed with tubercidin (B1682034) analogs in L1210 cells. nih.gov More recent studies have also explored combinations with agents like fludarabine (B1672870) and clofarabine (B1669196) in acute myeloid leukemia (AML) cells, demonstrating synergistic cytotoxicity. nih.gov This synergy is often attributed to enhanced DNA damage and inhibition of DNA repair pathways. nih.govnih.gov

Cell Line TypeCombination AgentsObserved Synergistic EffectReference
Mouse L1210 Leukemia2'-Deoxycoformycin + Arabinosyladenine (araA)Enhanced cytotoxicity compared to single agents. nih.gov
Mouse L1210 Leukemia2'-Deoxycoformycin + XylosyladenineGreater in vitro activity than araA in combination with 2'-Deoxycoformycin. nih.gov
Acute Myeloid Leukemia (AML) Cells2'-Deoxycoformycin (via Fludarabine) + Clofarabine + Busulfan + SAHA + OlaparibSynergistic cytotoxicity with a combination index of < 1. nih.gov
Chronic Lymphocytic Leukemia (CLL) LymphocytesFludarabine (a nucleoside analog whose potentiation is similar to dCF's mechanism) + OxaliplatinSynergistic cytotoxicity by suppressing DNA crosslink removal. nih.gov

The primary metabolic effect of 2'-Deoxycoformycin stems from its potent and specific inhibition of adenosine deaminase. This enzymatic blockade leads to a cascade of metabolic consequences within the cell. In the presence of 2'-Deoxycoformycin, its natural substrate, deoxyadenosine, accumulates. This excess deoxyadenosine is then phosphorylated by cellular kinases to form 2'-deoxyadenosine 5'-monophosphate (dAMP), 2'-deoxyadenosine 5'-diphosphate (dADP), and ultimately 2'-deoxyadenosine 5'-triphosphate (dATP).

The accumulation of intracellular dATP is a hallmark of 2'-Deoxycoformycin action and is central to its lymphotoxic effects. High levels of dATP are known to inhibit ribonucleotide reductase, an enzyme critical for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This inhibition leads to an imbalance in the deoxynucleoside triphosphate (dNTP) pools, ultimately halting DNA synthesis.

Studies in human peripheral lymphocytes have shown that incubation with 2'-Deoxycoformycin and deoxyadenosine leads to a rapid accumulation of dATP, reaching a plateau after 4 hours. nih.gov In contrast, in the CCRF-CEM T-lymphoblastic cell line, dATP formation was nearly linear, and its concentration exceeded that of ATP after 6 hours of incubation. nih.gov This differential accumulation may explain the selective toxicity of the compound towards certain lymphocyte populations. nih.gov

In Vivo Preclinical Models

In vivo studies in animal models have been crucial for evaluating the systemic antitumor activity of 2'-Deoxycoformycin and understanding its pharmacological behavior in a whole-organism context.

The preclinical in vivo evaluation of 2'-Deoxycoformycin has predominantly focused on hematological malignancies, with murine leukemia models being the most extensively studied.

L1210 Leukemia: The L1210 murine leukemia model has been a cornerstone for assessing the anti-leukemic potential of 2'-Deoxycoformycin. Early studies demonstrated that administration of 2'-Deoxycoformycin to mice bearing L1210 ascites tumor cells resulted in complete inhibition of adenosine deaminase activity in both erythrocytes and the leukemia cells. nih.govnih.gov This enzymatic inhibition was shown to be a key factor in the therapeutic efficacy observed in these models. nih.gov The compound's pharmacokinetic profile has also been characterized in L1210-bearing mice, showing rapid tissue distribution, including to the tumor site.

Melanoma and Lung Carcinoma: Despite the detailed investigation in leukemia models, there is a notable lack of published preclinical studies evaluating the efficacy of 2'-Deoxycoformycin in murine models of solid tumors such as melanoma or lung carcinoma. wustl.edunih.govmit.eduyoutube.com The available literature suggests that the research and development of this agent have been primarily directed towards lymphoid neoplasms, likely due to its specific mechanism of action related to adenosine deaminase, an enzyme particularly abundant and crucial in lymphocytes. nih.gov

In murine models of L1210 leukemia, treatment with 2'-Deoxycoformycin has demonstrated a clear impact on tumor progression. The inhibition of adenosine deaminase in L1210 cells in vivo is a direct measure of the drug's on-target activity. nih.gov While 2'-Deoxycoformycin alone has some activity, its most significant impact on tumor growth and survival in these models is seen when used in combination with other nucleoside analogs like vidarabine (B1017) (araA). This combination therapy has been shown to markedly prolong the survival of mice with leukemia.

The recovery of adenosine deaminase activity after treatment also appears to play a role in the drug's therapeutic effect. In mice with L1210 leukemia, the recovery of the enzyme activity is significantly faster in the L1210 cells (80% recovery in 48 hours) compared to the host's erythrocytes (13% in 48 hours). nih.gov This differential recovery rate may influence the therapeutic window and the sustained effect of the drug on the tumor cells versus normal tissues. nih.gov The profound inhibition of the target enzyme directly correlates with the observed antitumor effects and the delay in tumor progression in these preclinical models.

Modulation of Therapeutic Efficacy of Other Agents in Animal Models

Preclinical research has demonstrated that 2'-Deoxycoformycin 5'-phosphate can significantly enhance the therapeutic effects of other pharmacological agents, particularly those that are substrates for adenosine deaminase (ADA). By inhibiting ADA, this compound prevents the deamination and subsequent inactivation of co-administered drugs, thereby increasing their bioavailability and cytotoxic potential. nih.gov

A notable example is the potentiation of the antitumor effects of cordycepin (B1669437) (3'-deoxyadenosine). In vitro studies using L1210 leukemia cells revealed that pretreatment with this compound led to a significant reduction in the median inhibitory dose of cordycepin. This enhancement is attributed to the inhibition of nuclear RNA synthesis, a key mechanism of cordycepin's cytotoxicity.

Furthermore, the synergistic effect of this compound has been observed with other adenosine analogs, such as vidarabine. The inhibition of ADA by this compound prevents the rapid degradation of these analogs, thereby amplifying their therapeutic window. This has led to the exploration of combination therapies in various preclinical models of hematologic malignancies.

In studies on T-cell malignancies, the combination of this compound with 2'-deoxyadenosine has shown a selective and potent cytotoxic effect on γδ+ tumor T cells. nih.gov In vitro exposure to this combination resulted in a greater than 90% reduction in viable γδ+ tumor T cells within 48 hours, while the impact on normal αβ+ T cells was considerably less pronounced. nih.gov This highlights the potential of this compound to selectively sensitize malignant lymphoid cells to other purine (B94841) analogs.

Table 1: Preclinical Modulation of Therapeutic Efficacy by this compound
Modulated AgentAnimal/Cell ModelKey FindingsReference
Cordycepin (3'-deoxyadenosine)L1210 Leukemia Cells (in vitro)Pretreatment with 1 x 10-6 M this compound reduced the median inhibitory dose of cordycepin from 2.5 x 10-4 M to 1.8 x 10-5 M, assessed by [3H]uridine incorporation into total RNA.
2'-DeoxyadenosinePrimary γδ+ T-cell lymphoma cells (in vitro)Combination with 10 µM this compound led to a >90% reduction in viable γδ+ tumor T cells after 48 hours. nih.gov
VidarabineGeneral preclinical modelsPotentiation of antiviral and anticancer effects due to inhibition of its deamination by adenosine deaminase. nih.gov

Research on Parasitic Infections (e.g., Trypanosomiasis)

The therapeutic potential of this compound in combination with other agents has been investigated in the context of parasitic diseases, most notably African trypanosomiasis. Research in murine models has shown that co-administration of this compound with cordycepin can effectively cure infections with Trypanosoma brucei brucei, including the late, neurological stage of the disease. nih.gov

In these studies, the combination therapy was able to eliminate the parasites not only from the bloodstream but also from the brain parenchyma, a critical factor in treating the encephalitic stage of African trypanosomiasis. nih.gov The successful treatment was also associated with a reduction in the number of inflammatory cells in the brain, suggesting a dampening of the parasite-induced neuroinflammation. nih.gov

Further preclinical assessments have demonstrated the efficacy of this combination against other Trypanosoma species, including T. b. rhodesiense and T. b. gambiense, the subspecies responsible for human African trypanosomiasis. ashpublications.org The curative effect was observed with various administration routes, including oral, intraperitoneal, and subcutaneous, highlighting its potential for clinical translation. ashpublications.org The treatment also led to a decrease in the levels of pro-inflammatory cytokines such as IFN-γ, IL-1β, IL-6, and TNF-α in the brains of infected mice. ashpublications.org

Table 2: Preclinical Efficacy of this compound in Combination with Cordycepin for Trypanosomiasis
Trypanosoma SpeciesAnimal ModelTreatment RegimenKey OutcomesReference
T. b. bruceiMiceIntraperitoneal injection of cordycepin and this compoundCured infection, including elimination of parasites from the brain parenchyma. nih.gov
T. b. rhodesienseMiceOral administration of 15 mg/kg/d cordycepin and 0.4 mg/kg/d this compound for 10 days (late-stage infection)Complete curative effect. ashpublications.org
T. b. gambienseMiceEffective in late-stage experimental infections.Demonstrated efficacy against human pathogenic subspecies. ashpublications.org

Mechanisms of Selectivity for Lymphoid Cells in Preclinical Settings

The selective toxicity of this compound towards lymphoid cells is a cornerstone of its therapeutic action and is intrinsically linked to the high levels of adenosine deaminase (ADA) found in these cells, particularly in T- and B-lymphocytes. nih.govyoutube.com By potently and irreversibly inhibiting ADA, this compound triggers a cascade of metabolic disturbances that are preferentially toxic to lymphocytes.

The primary mechanism involves the accumulation of deoxyadenosine, a substrate of ADA. nih.govnih.gov In the absence of ADA activity, deoxyadenosine is shunted into the phosphorylation pathway, leading to a significant increase in intracellular levels of deoxyadenosine triphosphate (dATP). nih.govpnas.org The accumulation of dATP is a key toxic event, as it is a potent feedback inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleoside triphosphates (dNTPs) required for DNA replication and repair. pnas.org The inhibition of ribonucleotide reductase leads to an imbalance in the dNTP pools, with a depletion of dGTP, dCTP, and dTTP, which ultimately stalls DNA synthesis and induces apoptosis. nih.gov

Further contributing to its lymphotoxicity, the accumulation of deoxyadenosine and its phosphorylated metabolites can lead to the induction of apoptosis through caspase-3 activation. ashpublications.orgnih.gov Studies have shown that in certain leukemia cell lines, treatment with this compound and deoxyadenosine leads to the activation of caspase-3, a key executioner caspase in the apoptotic pathway. ashpublications.org Additionally, in non-dividing lymphocytes, deoxyadenosine toxicity has been linked to the induction of DNA strand breaks, which can trigger a futile cycle of DNA repair that depletes cellular energy stores. This process can lead to a significant drop in intracellular NAD and ATP levels, culminating in cell death. nih.gov

Influence on Toll-like Receptor Signaling and Immune Infiltration in Tumors (Research Context)

Recent preclinical research has unveiled a novel immunomodulatory mechanism of action for this compound (pentostatin), repositioning it from a classical cytotoxic agent to an immunotherapy-enabling drug. nih.govnih.gov Studies in murine models have demonstrated that the anticancer activity of pentostatin (B1679546) is dependent on an intact immune system, specifically requiring Toll-like receptor 3 (TLR3), the type I interferon receptor, and T cells. nih.govnih.gov

The proposed mechanism suggests that pentostatin, by inhibiting ADA, may lead to alterations in cellular RNA, including a decrease in methylation. This modified RNA, when released from dying tumor cells, can act as an endogenous ligand for TLR3, which is expressed on various immune cells within the tumor microenvironment. nih.gov The activation of TLR3 signaling triggers the local production of type I interferons (IFN) within the tumor. nih.govnih.gov

This localized surge of type I IFN is critical for remodeling the tumor microenvironment from an immunologically "cold" to a "hot" state. Type I IFNs have pleiotropic effects on the immune system, including the promotion of dendritic cell maturation, enhancement of antigen presentation, and the recruitment and activation of cytotoxic T lymphocytes. Histological analyses of tumors from pentostatin-treated mice have confirmed a significant increase in T-cell infiltration. nih.gov

This immunomodulatory effect of this compound has been shown to synergize with immune checkpoint inhibitors. In preclinical models, the combination of pentostatin with anti-PD-1 therapy resulted in enhanced antitumor activity compared to either agent alone. nih.gov This suggests that by inducing an inflammatory tumor microenvironment, this compound can render tumors more susceptible to the effects of checkpoint blockade. While direct quantification of all infiltrating immune cell subsets in response to this compound alone is still under investigation, the long-term effects on cytokine production in patients treated with the compound have shown a normalization of initially decreased IL-2 and TNF release. nih.gov

Table 3: Immunomodulatory Effects of this compound in a Research Context
Key FindingExperimental ModelMechanism/ObservationReference
Requirement of immune components for anticancer activityMurine tumor modelsAnticancer activity is dependent on TLR3, type I interferon receptor, and T cells. nih.govnih.gov
Induction of type I interferonMurine tumor models with luciferase reporter for IFN-βSystemic administration of pentostatin leads to local production of type I IFN in tumors. nih.gov
Enhanced T-cell infiltrationMurine tumor models (histological analysis)Tumors from pentostatin-treated mice show increased infiltration of T cells. nih.gov
Synergy with immune checkpoint inhibitorsMurine tumor modelsCombination with anti-PD-1 therapy leads to synergistic anticancer activities. nih.gov
Long-term cytokine productionPatients with hairy cell leukemia post-treatmentNormalization of initially decreased IL-2 and TNF production. nih.gov

Synthetic and Medicinal Chemistry Research on 2 Deoxycoformycin 5 Phosphate and Analogues

Biochemical Synthesis and Phosphorylation Pathways (e.g., by phosphotransferases)

The biochemical synthesis of 2'-Deoxycoformycin (B8070352) 5'-phosphate is a critical activation step, as the parent nucleoside, 2'-Deoxycoformycin (also known as pentostatin), requires phosphorylation to become a potent inhibitor of specific enzymes within the cell. This conversion is typically carried out by intracellular kinases.

Research has demonstrated that 2'-Deoxycoformycin can be enzymatically phosphorylated to its 5'-phosphate form. For instance, studies have shown that wheat shoot phosphotransferase can catalyze this reaction, yielding 2'-Deoxycoformycin 5'-phosphate. nih.gov This enzymatic pathway, however, shows substrate preferences, as the same enzyme phosphorylates the related compound, coformycin (B1669288), to a much lesser extent. nih.gov

The phosphorylation of 2'-Deoxycoformycin is essential for its biological activity. nih.gov This is a common characteristic among nucleoside analogues, which act as prodrugs that are activated intracellularly. mdpi.com For the related C-nucleoside analogue, 2'-deoxyformycin A, its biological activity is dependent on phosphorylation, which is likely catalyzed by adenosine (B11128) kinase rather than deoxycytidine kinase. nih.gov This suggests that cellular kinases, such as adenosine kinase, are responsible for the metabolic activation of 2'-Deoxycoformycin by converting it into its active 5'-phosphate nucleotide form. Following incubation of leukemic T-cells with deoxycoformycin and deoxyadenosine (B7792050), a significant increase in the concentration of deoxyadenosine 5'-triphosphate is observed. nih.gov

The biosynthesis of the parent compound, pentostatin (B1679546), is a complex process found in microorganisms like Streptomyces antibioticus. taylorfrancis.commdpi.com The pathway involves multiple enzymatic steps, starting from precursors like dATP/ATP and phosphoribosyl pyrophosphate (PRPP), and shares intermediates with the L-histidine biosynthesis pathway. mdpi.compnas.org

Chemical Synthesis Methodologies and Characterization

In addition to biochemical routes, this compound and its analogues can be prepared through chemical synthesis. Chemical phosphorylation methods provide a direct route to the nucleotide form, allowing for detailed study of its properties without reliance on enzymatic conversion.

Once synthesized, the characterization of this compound is essential to confirm its structure and purity. A key analytical technique used for this purpose is Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. nih.gov Comparison of the 1H NMR spectrum of the 5'-phosphate derivative with that of the parent nucleoside provides definitive structural information. For example, such analysis has indicated that coformycin-5'-phosphate exists predominantly in the anti conformation around the glycosidic bond. nih.gov

Structure-Activity Relationship (SAR) Studies of Analogues and Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 2'-Deoxycoformycin and its analogues relates to their biological activity. These studies guide the design of new derivatives with improved potency and selectivity.

2'-Deoxycoformycin (pentostatin) is renowned as a potent, tight-binding inhibitor of adenosine deaminase (ADA). taylorfrancis.comnih.govtaylorfrancis.comnih.gov Its structure mimics the transition state of the ADA-catalyzed deamination of adenosine. taylorfrancis.com However, the addition of a phosphate (B84403) group at the 5'-position dramatically alters its inhibitory profile.

SAR studies reveal that this compound is a very poor inhibitor of adenosine deaminase, with Ki values greater than 0.2 mM. nih.gov This is in stark contrast to the parent nucleoside, which has a Ki in the picomolar range (23 pM) for ADA. nih.gov This demonstrates that the 5'-phosphate modification essentially abolishes potent ADA inhibition, highlighting a critical structural determinant for ADA specificity. The bulky, negatively charged phosphate group likely prevents the molecule from fitting into the active site of ADA.

Conversely, modifications to other parts of the molecule, such as the purine-like ring system, are also explored to understand the factors responsible for the tight-binding characteristics of these inhibitors to ADA. nih.gov Analogues of 2'-Deoxycoformycin, such as those with halogenated purine (B94841) moieties, have been developed, some of which were initially intended as ADA inhibitors. mdpi.com

While the phosphorylation of 2'-Deoxycoformycin negates its activity against ADA, it transforms the molecule into a highly potent inhibitor of a different enzyme: adenylate deaminase (AMP deaminase). nih.gov The 5'-phosphates of both coformycin and 2'-Deoxycoformycin are potent inhibitors of adenylate deaminase, with Ki values in the sub-nanomolar range (≤ 10⁻⁹ M). nih.gov

This shift in inhibitory profile makes this compound a valuable tool for studying purine metabolism and a lead compound for developing specific inhibitors of adenylate deaminase. The parent nucleoside, 2'-Deoxycoformycin, has a much weaker effect on adenylate deaminase, with a Ki value of 233 µM. nih.gov This illustrates a clear example of how a simple structural modification (phosphorylation) can retarget a molecule from one enzyme to another within the same metabolic pathway.

Table 1: Comparative Inhibitory Potency (Ki) of 2'-Deoxycoformycin and its 5'-Phosphate

CompoundTarget EnzymeKi Value
2'-DeoxycoformycinAdenosine Deaminase (ADA)23 pM nih.gov
This compoundAdenosine Deaminase (ADA)> 0.2 mM nih.gov
2'-DeoxycoformycinAdenylate Deaminase (AMPDA)233 µM nih.gov
This compoundAdenylate Deaminase (AMPDA)≤ 1 nM nih.gov

Prodrug Strategies and Metabolic Activation (Research focus, not dosage)

The clinical and research utility of many nucleoside analogues, including 2'-Deoxycoformycin, relies on the prodrug concept. mdpi.com A prodrug is an inactive or less active compound that is converted into its active form in vivo through metabolic processes. wuxiapptec.com For nucleoside analogues, this activation is almost universally achieved through intracellular phosphorylation. mdpi.com

2'-Deoxycoformycin itself acts as a prodrug. Its relatively uncharged structure allows it to be transported across cell membranes into the cytoplasm. Once inside the cell, it is phosphorylated by cellular kinases to form this compound. nih.gov This active metabolite, being a negatively charged nucleotide, is then trapped within the cell, where it can accumulate and exert its inhibitory effect on target enzymes like adenylate deaminase. researchgate.net

The phosphate prodrug approach is a well-established strategy to overcome challenges such as poor water solubility and low cell membrane permeability. nih.gov While 2'-Deoxycoformycin is the prodrug for its 5'-phosphate, further prodrug strategies can be envisioned to enhance its delivery. These strategies often involve masking the phosphate group of the nucleotide with moieties that are cleaved off inside the cell, a common approach for antiviral nucleosides. nih.govump.edu.pl The goal of such research is to improve the pharmacokinetic properties of the active compound, ensuring it reaches its intracellular target more efficiently. wuxiapptec.com This metabolic activation is a key feature of the molecule's mechanism of action, allowing for targeted intracellular activity.

Analytical and Methodological Approaches in Research

Quantification in Biological Samples (e.g., enzymatic kinetic methods, HPLC)

Quantitative analysis of 2'-Deoxycoformycin (B8070352) 5'-phosphate in biological matrices like plasma, urine, or cell lysates is essential for pharmacokinetic and metabolic studies. While specific, validated high-performance liquid chromatography (HPLC) methods for the 5'-phosphate derivative are not extensively detailed in published literature, the principles of its quantification can be inferred from methods developed for its parent compound, 2'-Deoxycoformycin (dCF), and other nucleotide analogs.

Enzymatic Kinetic Methods: For the parent compound dCF, highly sensitive enzymatic kinetic assays have been developed. These methods are typically based on the potent inhibitory effect of dCF on the enzyme adenosine (B11128) deaminase (ADA). The concentration of dCF in a sample is determined by measuring the degree of inhibition of a known amount of ADA activity. nih.gov The rate of adenosine deamination is monitored spectrophotometrically, and this rate is related back to the concentration of the inhibitor (dCF) in the sample. nih.gov Such assays can be remarkably sensitive, capable of quantifying dCF at concentrations as low as 1 ng/mL in plasma. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the separation and quantification of nucleosides and their phosphorylated derivatives. For the parent compound, dCF, spectrophotometric measurement methods have been used in clinical pharmacology studies. nih.gov For the analysis of 2'-Deoxycoformycin 5'-phosphate, a reversed-phase HPLC (RP-HPLC) method would need to be adapted to account for the highly polar, negatively charged phosphate (B84403) group. Standard RP-HPLC is often unsuitable for such polar molecules. researchgate.net Therefore, specialized techniques are typically employed:

Ion-Pair Reversed-Phase HPLC: This method involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged analyte, allowing it to be retained and separated on a standard C18 column.

Ion-Exchange Chromatography (IEC): This technique separates molecules based on their net charge and is well-suited for separating nucleotides.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative method capable of separating highly polar molecules like nucleotides. uu.nl

Detection is typically achieved using UV spectrophotometry, as the purine-like ring system absorbs UV light, or more definitively, by coupling the HPLC system to a mass spectrometer (LC-MS/MS), which provides high sensitivity and selectivity. uu.nl

Method TypeAnalytePrincipleTypical ApplicationReference
Enzymatic Kinetic Assay 2'-DeoxycoformycinInhibition of Adenosine Deaminase (ADA) activity, measured spectrophotometrically.Quantification in plasma and urine. nih.gov
HPLC Nucleotide AnalogsSeparation based on polarity and/or charge (e.g., RP-HPLC, Ion-Pair, IEC).Quantification of nucleotides in cell lysates and other biological samples. researchgate.netuu.nl

Spectroscopic Characterization in Research (e.g., NMR)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing detailed information about the molecule's atomic framework.

While a complete, assigned NMR spectrum for this compound is not widely available in public databases, its characterization would rely on a combination of one-dimensional and two-dimensional NMR experiments.

1H NMR: Would be used to identify the protons in the molecule, including those on the diazepine (B8756704) ring, the deoxyribose sugar, and to confirm their chemical environment and coupling relationships.

13C NMR: Would identify all carbon atoms in the structure, providing further confirmation of the molecular skeleton.

31P NMR: This is particularly crucial for the 5'-phosphate derivative. A signal in the 31P NMR spectrum would definitively confirm the presence of the phosphate group and provide information about its chemical environment.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and final confirmation of the structure.

NMR techniques have been pivotal in biosynthetic studies of the parent compound, 2'-Deoxycoformycin, for instance, in identifying the origin of the C-7 carbon in the aglycon ring system. nih.gov A similar multi-spectroscopic approach would be essential for the definitive characterization of the 5'-phosphate analog. nih.gov

In Vitro Enzyme Activity Assays and Kinetic Measurements

In vitro enzyme assays are fundamental to understanding the biochemical mechanism of action of this compound. While its parent compound, 2'-Deoxycoformycin, is a well-known, potent inhibitor of adenosine deaminase (ADA), research has shown that the 5'-phosphorylated form has a different and highly specific target. nih.gov

Studies have identified this compound as a potent, slow-binding inhibitor of adenylate deaminase (also known as AMP deaminase). nih.gov This is a critical distinction, as it indicates that phosphorylation dramatically shifts the compound's inhibitory specificity from an enzyme of nucleoside metabolism (ADA) to one of nucleotide metabolism (adenylate deaminase).

Kinetic measurements are performed to determine key inhibitory parameters such as the inhibition constant (Ki), which quantifies the potency of the inhibitor. For slow-binding inhibitors, the kinetic analysis is more complex, involving the determination of initial binding constants and the rates of isomerization to a more tightly bound complex. Assays for adenylate deaminase typically monitor the conversion of adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP) by measuring the decrease in absorbance at 265 nm. The effect of various concentrations of this compound on this reaction rate is used to calculate its inhibitory constants.

CompoundTarget EnzymeType of InhibitionKey FindingReference
2'-Deoxycoformycin Adenosine Deaminase (ADA)Potent, tight-bindingSelectively inhibits nucleoside salvage pathway. nih.gov
This compound Adenylate Deaminase (AMP Deaminase)Potent, slow-bindingPhosphorylation alters target specificity to nucleotide metabolism. nih.gov

Cellular Uptake and Intracellular Metabolism Studies

The study of cellular uptake and metabolism is crucial to determine how this compound reaches its intracellular target and how it is processed by the cell. There is a fundamental difference in how cells internalize nucleosides versus their phosphorylated nucleotide counterparts.

Cellular Uptake: Nucleosides, such as the parent compound 2'-Deoxycoformycin, are typically transported across the cell membrane by specific nucleoside transporter proteins (equilibrative and concentrative transporters). nih.govresearchgate.net In contrast, nucleotides like this compound are generally considered to be membrane-impermeable due to the negative charge of the phosphate group, which prevents passive diffusion and recognition by most nucleoside transporters. nih.gov

Therefore, for this compound to exert an intracellular effect, one of several scenarios must occur:

Extracellular Dephosphorylation: The compound may be dephosphorylated by extracellular enzymes (ectonucleotidases) to its parent nucleoside, 2'-Deoxycoformycin. The resulting nucleoside would then be transported into the cell via nucleoside transporters. researchgate.net

Specific Nucleotide Transport: The cell may possess a specific transporter capable of internalizing nucleotides, although this is less common for monophosphates.

Endocytosis: The compound could be taken up via endocytotic pathways, though this is generally an inefficient process for small molecules.

Intracellular Metabolism: Once inside the cell, the metabolic fate of this compound would differ significantly from its parent compound. The parent dCF, upon entering the cell, inhibits ADA, leading to an accumulation of its substrate, deoxyadenosine (B7792050), which is then phosphorylated to deoxyadenosine triphosphate (dATP), a cytotoxic metabolite. nih.govnih.gov

For this compound, if it enters the cell in its phosphorylated form, its primary metabolic action would be the direct inhibition of its target, adenylate deaminase. nih.gov Further metabolism could involve additional phosphorylation to the di- and triphosphate forms by cellular kinases or dephosphorylation back to the parent nucleoside by intracellular 5'-nucleotidases. nih.gov Studies investigating the precise intracellular fate and membrane transport mechanisms of this compound are required to fully elucidate its cellular pharmacology.

Future Directions and Open Questions in Research

Exploring Novel Targets and Mechanisms Beyond Adenosine (B11128) Deaminase

While the primary mechanism of 2'-Deoxycoformycin (B8070352) is the inhibition of adenosine deaminase (ADA), research has indicated that its phosphorylated form, 2'-Deoxycoformycin 5'-phosphate, is a potent inhibitor of other enzymes in the purine (B94841) metabolism pathway. A significant finding is its potent inhibition of adenylate deaminase (AMP deaminase). eurekaselect.comnih.gov This discovery opens up new avenues for research into the compound's broader effects on purine nucleotide pools and cellular energetics. The inhibition of AMP deaminase can lead to an accumulation of AMP and a subsequent increase in ATP levels, which could have profound effects on cellular signaling and metabolism, particularly in tissues with high AMP deaminase activity. nih.gov

Further research is also exploring mechanisms that are independent of direct enzyme inhibition. For instance, pentostatin (B1679546) has been shown to indirectly trigger Toll-like receptor 3 (TLR3) signaling in tumors, leading to localized production of type I interferon and enhanced immune cell infiltration. Current time information in Bangalore, IN. This suggests that 2'-Deoxycoformycin could be reclassified as an immunotherapeutic agent, a concept that warrants further investigation to understand the precise molecular players involved in this immune modulation. Current time information in Bangalore, IN.

Research on New Analogues with Enhanced Selectivity or Potency

The development of new analogues of 2'-Deoxycoformycin is a key area of research aimed at improving its therapeutic index by enhancing its selectivity for target enzymes or increasing its potency. The synthesis of related purine and pyrimidine (B1678525) nucleoside analogues is an active field of investigation. An improved synthesis of 2'-deoxyformycin A, a related C-nucleoside analogue, has been developed, and it has shown potent inhibitory activity against the in vitro growth of a murine T-cell lymphoma. nih.gov For biological activity, it appears that phosphorylation of 2'-deoxyformycin A is necessary. nih.gov

Research into inhibitors of other key enzymes in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP), provides valuable insights for the design of new analogues. acs.orgnih.gov The design and synthesis of novel PNP inhibitors have yielded compounds with high potency and selectivity for T-cell lymphoblasts. acs.orgnih.gov These studies often employ computational modeling and crystallographic analysis to understand enzyme-inhibitor interactions, which can be applied to the rational design of new 2'-Deoxycoformycin analogues. acs.orgnih.gov Furthermore, directed evolution techniques are being used to engineer enzymes like PNP to accept unnatural nucleoside analogues as substrates, which could be a novel approach for the biosynthesis of new therapeutic agents. nih.gov

Integration into Combination Research Strategies

A significant area of ongoing research is the integration of 2'-Deoxycoformycin (pentostatin) into combination therapies to enhance its antitumor activity and overcome resistance. The rationale is to target multiple pathways simultaneously or to use one agent to sensitize cancer cells to the effects of another. Several clinical and preclinical studies have demonstrated the efficacy of such combinations.

Combination AgentsCancer TypeKey FindingsReference(s)
Cyclophosphamide, RituximabB-Cell Chronic Lymphocytic LeukemiaHigh rate of remissions, including complete responses and achievement of minimal residual disease. nih.gov
AlemtuzumabT-Cell NeoplasmsOverall response rate of 54% with a median response duration of 19.5 months. nih.govgrantome.com
Deoxyadenosine (B7792050)T-Cell Purging (Preclinical)Effective removal of T-lymphocytes from human bone marrow. nih.gov
5-aza-2'deoxycytidine, Valproic AcidMesothelioma (Preclinical)Synergistic killing of tumor cells and induction of an anti-tumor immune response. nih.gov

Unraveling Complex Cellular Signaling Pathways Influenced by Purine Metabolism Perturbations

The inhibition of adenosine deaminase by 2'-Deoxycoformycin leads to a significant perturbation of purine metabolism, with downstream effects on various cellular signaling pathways. A primary consequence is the accumulation of deoxyadenosine, which is then phosphorylated to deoxyadenosine 5'-triphosphate (dATP). nih.govnih.gov Elevated levels of dATP are known to inhibit ribonucleotide reductase, an enzyme crucial for the synthesis of all four deoxyribonucleotides required for DNA replication and repair. This inhibition of DNA synthesis is a key mechanism of the compound's cytotoxic effect on proliferating cells, particularly lymphocytes which have high levels of adenosine deaminase. nih.govnih.gov

In leukemic T-cells, treatment with 2'-deoxycoformycin and deoxyadenosine leads to a significant rise in dATP concentration, accompanied by a reduction in adenosine 5'-triphosphate (ATP) and guanosine (B1672433) 5'-triphosphate (GTP) levels. nih.gov This imbalance in nucleotide pools can trigger apoptosis and disrupt cellular processes that are dependent on ATP and GTP as energy sources and signaling molecules. The precise signaling cascades that are activated or inhibited by these metabolic shifts are an area of active investigation. Understanding how these perturbations are sensed by the cell and translated into a death signal could reveal new therapeutic targets and strategies for enhancing the efficacy of 2'-Deoxycoformycin.

Investigating Biological Roles in Non-Lymphoid Systems

While the primary clinical application of 2'-Deoxycoformycin has been in lymphoid malignancies due to the high expression of adenosine deaminase in lymphocytes, there is growing interest in its effects on non-lymphoid systems. nih.govnih.gov Early preclinical studies in mice indicated a selective toxicity to lymphoid tissues. nih.gov However, clinical observations have reported hepatic and renal abnormalities in some patients, suggesting that the compound can have effects on non-lymphoid organs. nih.gov

Recent research has begun to explore the role of purine metabolism in solid tumors. For instance, studies in hepatocellular carcinoma (HCC) have shown that a deregulated purine metabolic signature is associated with tumor grade and clinical outcome. nih.gov Targeting purine biosynthesis in preclinical models of HCC, including patient-derived xenograft (PDX) organoids, has been shown to inhibit tumor cell proliferation. nih.gov This suggests that inhibitors of purine metabolism, such as this compound, could have therapeutic potential in non-hematological cancers with a dependency on this pathway. Further research is needed to identify the specific non-lymphoid cancers that are most likely to respond to this therapeutic approach and to understand the compound's biological roles and potential toxicities in different non-lymphoid tissues.

Advanced Preclinical Model Development

The development and utilization of advanced preclinical models are essential for accelerating the translation of research findings on this compound into clinical practice. Traditional 2D cell culture and animal models have limitations in recapitulating the complexity of human tumors and their microenvironment.

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful tool in cancer research. nih.govnih.govaacrjournals.org These models better retain the histological and genetic characteristics of the original tumor and have been shown to be more predictive of clinical outcomes. aacrjournals.org PDX models of leukemia are being used to study disease pathogenesis, progression, and therapy response, providing a valuable platform for evaluating the efficacy of drugs like 2'-Deoxycoformycin and for investigating mechanisms of resistance. nih.govnih.gov

More recently, patient-derived organoids (PDOs) have been developed as three-dimensional in vitro models that can be grown from patient tumor samples. nih.govyoutube.comyoutube.com Organoids can replicate the architecture and cellular heterogeneity of the original tumor and can be used for high-throughput drug screening to predict patient-specific responses. nih.govyoutube.com The development of PDOs from various cancers, including hepatocellular carcinoma and osteosarcoma, provides a promising platform for personalized medicine approaches and for studying the effects of purine metabolism inhibitors like this compound in a more clinically relevant context. nih.govyoutube.com These advanced models will be instrumental in identifying new indications, optimizing combination therapies, and discovering biomarkers for patient stratification.

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing 2'-Deoxycoformycin 5'-phosphate, and how do enzymatic vs. chemical approaches compare?

  • Answer : Enzymatic phosphorylation using wheat shoot phosphotransferase yields 15–20% of this compound, while coformycin phosphorylation via this method is inefficient (<5% yield) . Chemical phosphorylation (modified Yoshikawa method) achieves 20% yield for coformycin-5'-phosphate, with structural confirmation via 1^1H NMR spectroscopy . Key considerations include pH optimization (enzymatic reactions favor acidic conditions) and substrate specificity.

Q. How should this compound be stored to ensure stability during experiments?

  • Answer : The 5'-phosphates of coformycin and deoxycoformycin are highly unstable in neutral (pH 7) and acidic media (e.g., 10-fold more labile than nucleosides at pH 7) but stable for ≥24 hours at pH ~9 and 37°C . Alkaline buffers (pH 9) are recommended for extraction and storage to prevent degradation.

Q. What enzymatic systems are inhibited by this compound, and how does this compare to its non-phosphorylated form?

  • Answer : The 5'-phosphate derivative is a weak inhibitor of adenosine deaminase (Ki>0.2K_i > 0.2 mM) but a potent inhibitor of adenylate deaminase (Ki<109K_i < 10^{-9} M), unlike the non-phosphorylated form, which primarily targets adenosine deaminase . Neither form inhibits mammalian purine nucleoside phosphorylase .

Advanced Research Questions

Q. How can conflicting data on the inhibitory potency of coformycin-5'-phosphate vs. 2'-deoxycoformycin-5'-phosphate be resolved?

  • Answer : Prior studies suggested coformycin-5'-phosphate might be a stronger adenylate deaminase inhibitor, but experimental validation is incomplete . To resolve discrepancies, perform side-by-side kinetic assays (e.g., fluorimetric methods using formycin A-5'-phosphate as a substrate) under standardized conditions . Include mutant cell lines deficient in adenosine kinase/deoxycytidine kinase to isolate phosphotransferase activity .

Q. What experimental strategies validate the intracellular phosphorylation of 2'-deoxycoformycin in mammalian cells?

  • Answer : Use radiolabeled 2'-deoxycoformycin and HPLC/MS to track metabolite formation (mono-, di-, and triphosphates) in cell lines like L1210 or T lymphoblastoid cells . Mutant cell lines lacking adenosine kinase/deoxycytidine kinase can confirm alternative phosphorylation pathways (e.g., purine nucleoside phosphotransferase) .

Q. How does the stability of this compound impact its incorporation into DNA?

  • Answer : In human T lymphoblastoid cells, phosphorylated deoxycoformycin is incorporated into DNA as the triphosphate derivative . Stability at pH ~9 during extraction ensures intact nucleotide recovery, while acidic/neutral conditions risk hydrolysis . Use alkaline lysis buffers and validate DNA incorporation via 32^{32}P labeling or mass spectrometry.

Q. What role does the syn-anti equilibrium of coformycin-5'-phosphate play in enzyme binding?

  • Answer : 1^1H NMR data indicate coformycin-5'-phosphate adopts an anti-conformation (vs. syn in the parent nucleoside), which may enhance binding to adenylate deaminase . Molecular docking studies and comparative inhibition assays (anti vs. syn analogs) can clarify conformational effects on KiK_i values.

Methodological Guidance

Q. Which techniques are critical for characterizing this compound in enzymatic studies?

  • TLC : Monitor phosphorylation efficiency using cellulose plates and solvent systems separating nucleotides (e.g., Rf = 0.07 for coformycin-5'-phosphate vs. 0.58 for coformycin) .
  • Fluorimetric Assays : Quantify adenylate deaminase inhibition via formycin A-5'-phosphate deamination, which provides real-time fluorescence changes .
  • NMR Spectroscopy : Confirm 5'-phosphorylation via 1^1H and 31^{31}P coupling constants (e.g., δ(5',P) ~3.5 Hz) and chemical shift displacements .

Q. How should researchers address variability in phosphorylation yields across cell lines?

  • Profile phosphotransferase activity in target cells (e.g., L5178Y vs. L1210) using enzyme-specific inhibitors or RNAi knockdown . Optimize phosphate donor systems (e.g., p-nitrophenylphosphate) and validate with 31^{31}P NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.